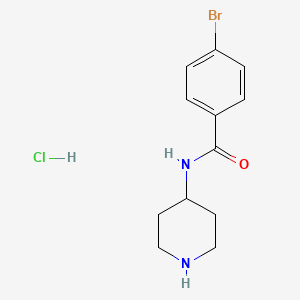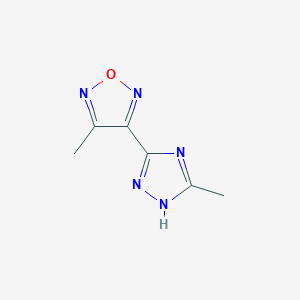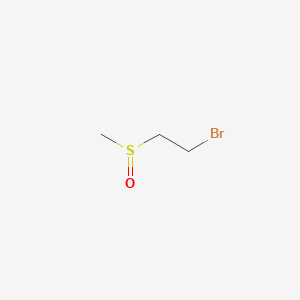![molecular formula C27H18ClN3 B2594094 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-84-0](/img/structure/B2594094.png)
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a biphenyl group substituted with a chlorine atom and two phenyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized by coupling reactions such as Suzuki coupling, where a chlorophenylboronic acid reacts with a chloronitrobenzene in the presence of a palladium catalyst and a base like sodium carbonate.
Formation of the Triazine Ring: The triazine ring can be formed by the reaction of cyanuric chloride with aniline derivatives under basic conditions.
Final Coupling: The biphenyl intermediate is then coupled with the triazine ring under suitable conditions to form the final product.
Análisis De Reacciones Químicas
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorine atom on the biphenyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Aplicaciones Científicas De Investigación
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine can be compared with other similar compounds, such as:
2-Chloro-1,1’-biphenyl: This compound is similar in structure but lacks the triazine ring, making it less versatile in certain applications.
4,6-Diphenyl-1,3,5-triazine: This compound lacks the biphenyl group, which reduces its potential for certain chemical reactions.
Polychlorinated Biphenyls (PCBs): These compounds have multiple chlorine atoms attached to the biphenyl ring, making them more persistent in the environment but also more toxic.
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-13-7-12-23(18-24)19-14-16-22(17-15-19)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIGQFHBEHJSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443049-84-0 |
Source


|
| Record name | 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)





![3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2594021.png)


![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)




